molecular formula C9H6Cl2N2O B1473573 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole CAS No. 41420-95-5

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole

Cat. No.: B1473573
CAS No.: 41420-95-5
M. Wt: 229.06 g/mol
InChI Key: MRVVCFLGGAFDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole is a useful research compound. Its molecular formula is C9H6Cl2N2O and its molecular weight is 229.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit the activity of enzymes such as thymidylate synthase and topoisomerase II, which are essential for DNA replication and cell division . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses to external stimuli . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism . These effects underscore the compound’s potential in cancer therapy and other medical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical processes . For instance, the compound’s interaction with thymidylate synthase prevents the synthesis of thymidine, a nucleotide required for DNA replication . Additionally, this compound modulates gene expression by interacting with transcription factors and altering chromatin structure . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation in the presence of metabolic enzymes, leading to the formation of inactive metabolites . Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for effective drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, the compound binds to plasma proteins, influencing its distribution and bioavailability . These interactions determine the compound’s localization and accumulation in specific tissues, impacting its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus, where it modulates gene expression by binding to DNA and transcription factors . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVVCFLGGAFDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.